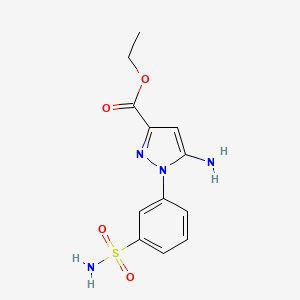

Ethyl 5-amino-1-(3-sulfamoylphenyl)pyrazole-3-carboxylate

Description

Ethyl 5-amino-1-(3-sulfamoylphenyl)pyrazole-3-carboxylate is a pyrazole-based derivative characterized by a sulfamoylphenyl substituent at the 1-position and an ester group at the 3-position of the pyrazole ring. The sulfamoyl group (-SO₂NH₂) is notable for its role in enhancing bioavailability and modulating electronic properties, which can influence binding to biological targets such as enzymes or receptors.

Synthesis of such compounds typically involves cyclocondensation reactions. For example, ethyl cyanoacetate or malononitrile derivatives are often reacted with hydrazines or carbohydrazides under reflux conditions, followed by functionalization of the amino group .

Properties

Molecular Formula |

C12H14N4O4S |

|---|---|

Molecular Weight |

310.33 g/mol |

IUPAC Name |

ethyl 5-amino-1-(3-sulfamoylphenyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C12H14N4O4S/c1-2-20-12(17)10-7-11(13)16(15-10)8-4-3-5-9(6-8)21(14,18)19/h3-7H,2,13H2,1H3,(H2,14,18,19) |

InChI Key |

DANJNAFRJFQMMD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(3-sulfamoylphenyl)pyrazole-3-carboxylate typically involves the cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines. This reaction occurs with excellent regioselectivity, resulting in 1,3,5-trisubstituted pyrazoles . The reaction conditions often include the use of transition-metal catalysts and photoredox reactions, as well as one-pot multicomponent processes .

Industrial Production Methods: Industrial production methods for pyrazole derivatives, including this compound, often utilize eco-friendly protocols. For example, the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst offers a simple reaction workup and valuable eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-1-(3-sulfamoylphenyl)pyrazole-3-carboxylate

Biological Activity

Ethyl 5-amino-1-(3-sulfamoylphenyl)pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Its structure includes a five-membered ring with two nitrogen atoms, an ethyl ester group, an amino group at the 5-position, and a sulfonamide moiety attached to a phenyl group at the 1-position. This unique combination of functional groups enhances its potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Structure

- Molecular Formula : CHNOS

- Molecular Weight : 310.33 g/mol

Functional Groups

- Pyrazole Ring : Provides the core structure for biological activity.

- Amino Group : Enhances interaction with biological targets.

- Sulfonamide Moiety : Known for its antimicrobial properties.

Biological Activity

This compound exhibits a range of biological activities:

Antitumor Activity

Research indicates that pyrazole derivatives can inhibit key enzymes involved in cancer progression. Studies have shown that compounds with similar structures exhibit significant inhibitory effects on BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in various cancers .

Antimicrobial Properties

The sulfonamide moiety in this compound is associated with antibacterial activity. Pyrazole derivatives have been reported to exhibit antimicrobial effects against several bacterial strains, making them potential candidates for antibiotic development .

Anti-inflammatory Effects

Pyrazole derivatives have demonstrated anti-inflammatory properties by inhibiting nitric oxide production and other inflammatory mediators. This suggests that this compound may be effective in treating inflammatory conditions .

The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, including antitumor and antimicrobial activities .

Synthesis and Evaluation

Several studies have focused on the synthesis of this compound and its derivatives. The synthetic routes often involve the reaction of appropriate starting materials under controlled conditions, such as using ethyl chloroformate in the presence of a base like triethylamine .

Table 1: Comparative Biological Activities of Pyrazole Derivatives

Clinical Implications

The potential applications of this compound in clinical settings are significant. Its ability to interact with multiple biological targets suggests that it could be developed into a multi-target therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Ethyl 5-amino-1-(3-sulfamoylphenyl)pyrazole-3-carboxylate with structurally related pyrazole derivatives:

Physical and Crystallographic Properties

- Crystal Packing: The chloropyridazinyl derivative () forms inversion dimers via N–H···N and N–H···O hydrogen bonds, creating a stable R₂²(10) motif.

- Safety Profiles: The bromophenyl derivative () has documented safety data under GHS guidelines, suggesting moderate toxicity risks.

Q & A

Q. What synthetic methodologies are established for Ethyl 5-amino-1-(3-sulfamoylphenyl)pyrazole-3-carboxylate, and how are intermediates validated?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common route involves reacting 5-amino-3-methylsulfanyl-pyrazole-4-carboxylic acid ethyl ester with sulfamoylphenyl derivatives (e.g., 3-sulfamoylphenyl acid chlorides). Key intermediates are characterized using IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹), ¹H-NMR (pyrazole proton signals at δ 6.2–7.8 ppm), and elemental analysis (>98% purity) to confirm structural integrity .

Q. How are analgesic and anti-inflammatory activities of this compound evaluated in preclinical studies?

Pharmacological testing follows OECD guidelines :

- Analgesic activity : Tail-flick or acetic acid-induced writhing models in rodents, with dose ranges of 10–100 mg/kg.

- Anti-inflammatory activity : Carrageenan-induced paw edema, measuring inhibition of inflammation (%) at 1–6 hours post-administration. Data is analyzed using ANOVA with post-hoc tests (p < 0.05 significance). Ulcerogenicity is assessed via histopathology of gastric mucosa .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Tightly sealed containers in cool (0–8°C), dry conditions, away from oxidizers.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste handlers .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound’s derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELXTL refinement provides bond-length data (e.g., C–S bond: 1.76–1.82 Å) and hydrogen-bonding networks (e.g., N–H···O interactions at ~2.9–3.1 Å). For example, the pyrazole ring’s dihedral angle with the sulfamoylphenyl group (~15–25°) influences bioactivity .

Q. What computational strategies optimize reaction conditions for higher yields?

- Quantum chemical calculations (e.g., DFT) model transition states to predict optimal solvents (DMF or DMSO) and temperatures (70–90°C).

- Reaction path algorithms identify byproducts (e.g., hydrolysis intermediates) and guide purification steps (e.g., silica gel chromatography).

- Machine learning integrates experimental data (e.g., HPLC purity) to refine reaction parameters iteratively .

Q. How do structural modifications (e.g., substituent variations) affect pharmacological efficacy?

Structure-activity relationship (SAR) studies compare analogs:

Q. How can contradictory bioactivity data between in vitro and in vivo models be reconciled?

- Pharmacokinetic profiling : Assess bioavailability (e.g., plasma Cmax via LC-MS) and metabolic stability (microsomal half-life).

- Target engagement assays : Use fluorescence polarization to confirm binding affinity (Kd) to COX-2 or TRPV1 receptors. Discrepancies may arise from poor absorption or off-target effects, requiring prodrug strategies (e.g., ester-to-acid conversion) .

Q. What analytical techniques validate purity and stability under varying storage conditions?

- HPLC-DAD : Monitor degradation products (e.g., hydrolyzed carboxylate) at 254 nm.

- Accelerated stability studies : 40°C/75% RH for 6 months; acceptable degradation <5%.

- Mass spectrometry : Detect oxidation byproducts (e.g., sulfonamide → sulfonic acid, Δm/z +16) .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the ethyl ester group.

- Crystallography : Use low-temperature (100 K) data collection to minimize thermal motion artifacts .

- Data interpretation : Apply multivariate analysis (e.g., PCA) to SAR datasets to identify dominant structural contributors to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.